molecular formula C21H16BrClN2O3S B2437892 7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 867042-56-6

7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2437892
CAS RN: 867042-56-6
M. Wt: 491.78
InChI Key: UAQZNEZGJHLWNI-UHFFFAOYSA-N
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Description

This compound, also known as Bromonordiazepam, is in the benzodiazepine drug class. It is commonly used for its anxiolytic (calming) and sedative effects . It is used in the treatment of neurological disorders such as epilepsy, alcohol withdrawal, and insomnia .


Synthesis Analysis

The synthesis of this compound involves the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3h-1,4-benzodiazepin-2-one with alkyl tosylates . Further details about the synthesis process can be found in the referenced paper .


Molecular Structure Analysis

The molecular structure of this compound is similar to other benzodiazepines like alprazolam and lorazepam . A comparative analysis of selected bond angles for the investigated compound was obtained from SCXRD and DFT methods .


Chemical Reactions Analysis

The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction . This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .

Scientific Research Applications

These applications highlight the diverse areas where 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has been explored. Keep in mind that ongoing research may uncover additional uses or refine our understanding of its properties . If you need further details or have other questions, feel free to ask! 😊

Safety and Hazards

This compound is moderately toxic by ingestion and intraperitoneal routes. It has also shown experimental reproductive effects. When heated to decomposition, it emits toxic fumes of Cl, Br, and NOx .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, particularly under green conditions . Additionally, its potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections, could be investigated .

properties

IUPAC Name

7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25(13-20(26)24-19)29(27,28)17-9-7-16(23)8-10-17/h1-12,21H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQZNEZGJHLWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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